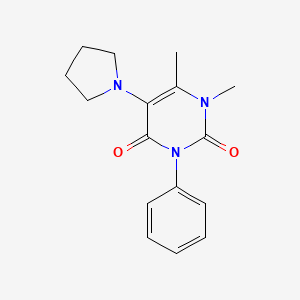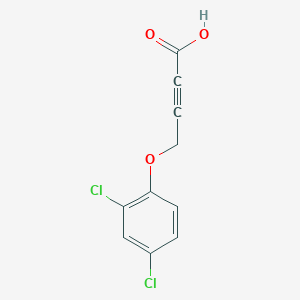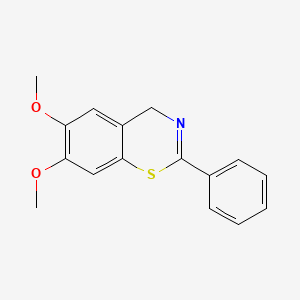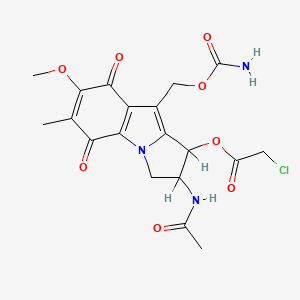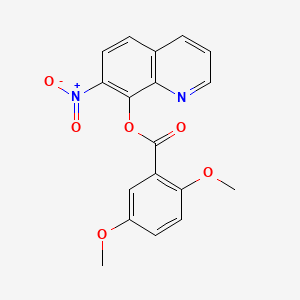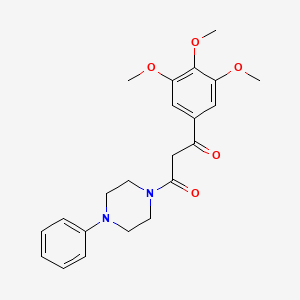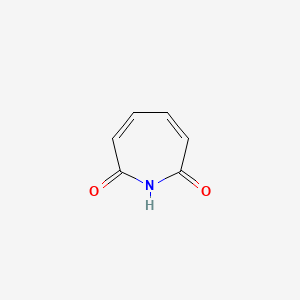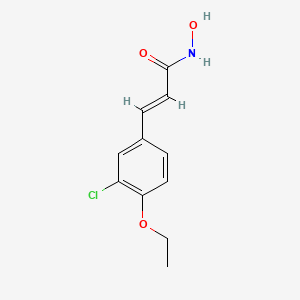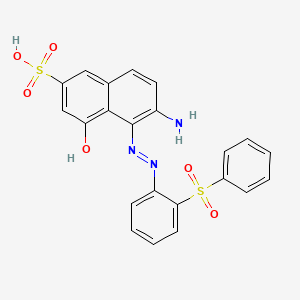
6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties and its use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes an amino group, a hydroxyl group, and a sulfonic acid group, making it highly versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the required purity levels .
化学反应分析
Types of Reactions
6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The presence of functional groups allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted naphthalene derivatives. These products have applications in dye manufacturing, pharmaceuticals, and other chemical industries .
科学研究应用
6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of high-performance dyes for textiles and other materials.
作用机制
The mechanism of action of 6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The hydroxyl and amino groups allow for hydrogen bonding and other interactions with target molecules .
相似化合物的比较
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar in structure but lacks the phenylsulphonyl group.
Sodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulphonate: Contains a trifluoromethyl group instead of the phenylsulphonyl group.
Uniqueness
The presence of the phenylsulphonyl group in 6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid imparts unique properties such as enhanced stability and specific reactivity patterns. This makes it particularly useful in applications requiring high-performance dyes and complex organic synthesis .
属性
CAS 编号 |
25317-07-1 |
|---|---|
分子式 |
C22H17N3O6S2 |
分子量 |
483.5 g/mol |
IUPAC 名称 |
6-amino-5-[[2-(benzenesulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N3O6S2/c23-17-11-10-14-12-16(33(29,30)31)13-19(26)21(14)22(17)25-24-18-8-4-5-9-20(18)32(27,28)15-6-2-1-3-7-15/h1-13,26H,23H2,(H,29,30,31) |
InChI 键 |
MAUHYLITSXECQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


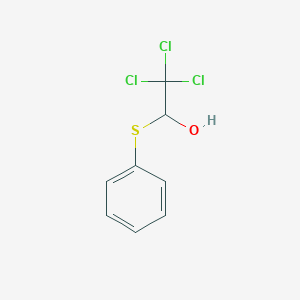
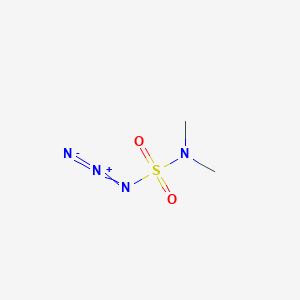
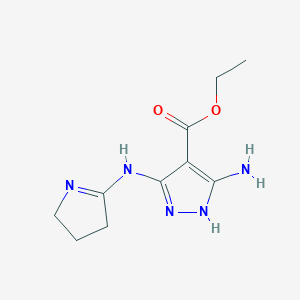
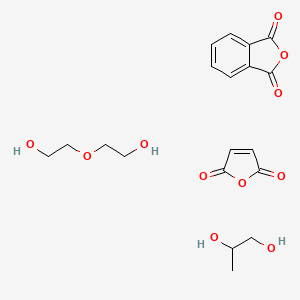
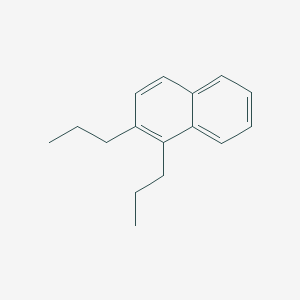
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
